molecular formula C20H13N B1594039 7H-DIBENZO(a,g)CARBAZOLE CAS No. 207-84-1

7H-DIBENZO(a,g)CARBAZOLE

Cat. No. B1594039
Key on ui cas rn: 207-84-1
M. Wt: 267.3 g/mol
InChI Key: NRZXZFVGTNEKPS-UHFFFAOYSA-N
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Patent
US09353085B2

Procedure details

Following the above procedure, Suzuki coupling of 3.8 g of 7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole and 2.7 g of (4-benzo[d]thiazol-2-yl) phenylboronic acid were stirred together in 30 ml of toluene. To this was added 0.02 g of tetrakis(triphenylphosphine)palladium, 2.1 g of potassium carbonate and 10 ml of aqueous ethanol were added and refluxed under nitrogen for 6 h. The reaction was quenched with water and the toluene layer was removed and passed through a celite column. The organic layers were combined and then evaporated in a rotary evaporator under vacuum to yield 4.1 g of 7-acetyl-12-[4-benzo[d]thiazol-2-yl) phenyl]-7H-dibenzo[a,g]carbazole as a white solid.
Name
7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[C:16]2[C:11](=[CH:12][C:13](Br)=[C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]3=2)[C:10]2[C:5]1=[CH:6][CH:7]=[C:8]1[CH:25]=[CH:24][CH:23]=[CH:22][C:9]1=2)(=O)C.S1C2C=CC=CC=2N=C1C1C=CC(B(O)O)=CC=1.C(=O)([O-])[O-].[K+].[K+].C(O)C>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:22]1[C:9]2=[C:10]3[C:5](=[CH:6][CH:7]=[C:8]2[CH:25]=[CH:24][CH:23]=1)[NH:4][C:16]1[C:11]3=[CH:12][CH:13]=[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]2=1 |f:2.3.4,^1:63,65,84,103|

Inputs

Step One
Name
7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)N1C2=CC=C3C(=C2C2=CC(=C4C(=C12)C=CC=C4)Br)C=CC=C3
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)B(O)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.02 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
the toluene layer was removed
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C1=C1C3=CC=C4C(=C3NC1=CC2)C=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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